Chlorethoxyfos

Übersicht

Beschreibung

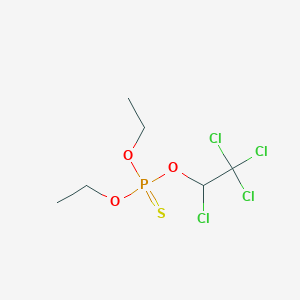

Chlorethoxyfos, known by its IUPAC name O,O-diethyl O-(1,2,2,2-tetrachloroethyl) phosphorothioate, is an organophosphate compound primarily used as an insecticide. It functions as an acetylcholinesterase inhibitor, targeting the nervous systems of pests. This compound is particularly effective against corn rootworms, wireworms, cutworms, seed corn maggots, white grubs, and symphylans .

Wirkmechanismus

Target of Action

Chlorethoxyfos is an organophosphate acetylcholinesterase inhibitor . The primary target of this compound, like other organophosphorus insecticides, in both insects and mammals is the nervous system, specifically the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system as it is responsible for breaking down the neurotransmitter acetylcholine, which is released at cholinergic nerve endings in response to nervous stimuli .

Mode of Action

This compound exerts its effects primarily through the irreversible inhibition of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at nerve endings. This overstimulation of the nervous system can cause a range of symptoms, from nausea and dizziness to respiratory paralysis and death in very high exposures . In addition to its main effects, both acute and chronic intoxication by this compound seem to disturb the redox processes .

Biochemical Pathways

The inhibition of AChE by this compound leads to a disturbance in the redox processes . The attack of reactive oxygen species by this compound causes attack of lipids, proteins, and DNA which leads to oxidation and membrane damage, enzyme inactivation, DNA damage and cell death . Damage of the DNA leads to genomic instability which may cause mutagenesis and carcinogenesis .

Pharmacokinetics

As a lipophilic compound, this compound might be stored in fat depots and released from it over a period of many days .

Result of Action

The result of this compound’s action is a disturbance in the normal functioning of the nervous system due to the inhibition of AChE . This can lead to a range of symptoms, from mild (nausea, dizziness) to severe (respiratory paralysis, death) depending on the level of exposure . In addition, the disturbance of redox processes can lead to oxidative damage to lipids, proteins, and DNA, potentially leading to cell death and genomic instability .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its persistence in the environment can be affected by conditions such as soil type and climate . Its efficacy can also be influenced by factors such as the target organism’s exposure level and resistance mechanisms. Furthermore, its stability may be affected by environmental conditions such as temperature and pH .

Biochemische Analyse

Biochemical Properties

Chlorethoxyfos interacts with a key enzyme in the nervous system, acetylcholinesterase (AChE), inhibiting its function . This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is released at nerve endings in response to stimuli . By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system .

Cellular Effects

The primary target of this compound in both insects and mammals is the nervous system . By inhibiting acetylcholinesterase, this compound can overstimulate the nervous system, causing symptoms such as nausea, dizziness, confusion, and at very high exposures, respiratory paralysis and death .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a covalent bond between the compound and the active site of acetylcholinesterase . This inhibits the enzyme’s function, leading to an accumulation of acetylcholine in the synaptic cleft and resulting in overstimulation of the nervous system .

Dosage Effects in Animal Models

It is known that this compound is highly toxic to humans , and it can be inferred that similar toxic effects would be observed in animal models at high doses.

Metabolic Pathways

The products of metabolism of this compound include dichloroacetic acid, trichloroacetic acid, and trichloroethanol, due to cleavage of the P - O -tetrachloroethoxy bond . The most important enzymes in metabolism of organophosphorus compounds are CYP1A1, CYP2B6, CYP3A4, and CYP2C19 .

Transport and Distribution

Based on its chemical properties, it should not leach to groundwater .

Subcellular Localization

As an organophosphate acetylcholinesterase inhibitor, it is likely to be found in areas of the cell where acetylcholinesterase is present, such as the synaptic cleft in the nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chlorethoxyfos is synthesized through a multi-step process involving the reaction of diethyl phosphorochloridothioate with 1,2,2,2-tetrachloroethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired phosphorothioate ester.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets the required purity standards for agricultural use .

Analyse Chemischer Reaktionen

Types of Reactions: Chlorethoxyfos undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the breakdown of the phosphorothioate ester bond.

Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

Hydrolysis: Produces diethyl phosphorothioic acid and 1,2,2,2-tetrachloroethanol.

Oxidation: Yields oxidized derivatives of this compound.

Substitution: Results in substituted phosphorothioate esters.

Wissenschaftliche Forschungsanwendungen

Chlorethoxyfos has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of organophosphates and their interactions with various reagents.

Biology: Employed in studies investigating the effects of acetylcholinesterase inhibitors on biological systems.

Medicine: Research into potential antidotes and treatments for organophosphate poisoning often involves this compound as a reference compound.

Industry: Utilized in the development of new insecticides and pest control strategies.

Vergleich Mit ähnlichen Verbindungen

Chlorethoxyfos is similar to other organophosphate insecticides, such as:

- Chlorpyriphos-methyl

- Coumaphos

- Diazinon

- Dichlofenthion

- Fenitrothion

- Fenthion

- Parathion

- Parathion-methyl

- Pyrazophos

- Pyrimiphos-methyl

- Sulfotep

- Temephos

- Thionazin

Uniqueness: this compound is unique due to its specific structure, which includes a tetrachloroethyl group. This structural feature contributes to its high potency and effectiveness as an insecticide. Additionally, its relatively low solubility in water and moderate persistence in soil systems make it suitable for agricultural applications .

Biologische Aktivität

Chlorethoxyfos is an organophosphorus compound primarily used as a pesticide. Its biological activity is characterized by its mechanism of action, metabolism, toxicological effects, and potential therapeutic applications. This article synthesizes the current understanding of this compound's biological activity, including relevant case studies and research findings.

This compound acts primarily as an irreversible inhibitor of acetylcholinesterase (AChE) . This inhibition leads to the accumulation of acetylcholine (ACh) in the synaptic cleft, causing overstimulation of both nicotinic and muscarinic ACh receptors. The phosphorylation of serine residues at the active site of AChE is a critical event in this process, resulting in neurotoxicity that can affect both the central and peripheral nervous systems .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Irreversible inhibition of AChE leading to ACh accumulation |

| Receptor Overstimulation | Overstimulation of nicotinic and muscarinic receptors |

| Neurotoxicity | Impacts on central and peripheral nervous systems |

Metabolism

The metabolism of this compound involves several cytochrome P450 enzymes, including CYP1A1, CYP2B6, CYP3A4, and CYP2C19. These enzymes facilitate oxidative desulfuration and the cleavage of the leaving group, leading to detoxification products such as dichloroacetic acid and trichloroethanol. Studies have shown that this compound is rapidly eliminated from the body, with significant amounts recovered in urine and feces within seven days post-exposure .

Acute Toxicity

This compound is classified in Toxicity Category 1 for acute exposure via oral, dermal, inhalation, and ocular routes. Animal studies have demonstrated mortality at low doses, indicating high acute toxicity levels . The primary symptoms associated with acute poisoning include:

- Neurological Symptoms : Headaches, dizziness, confusion, and seizures.

- Gastrointestinal Distress : Nausea, vomiting, diarrhea.

- Respiratory Issues : Difficulty breathing due to bronchoconstriction.

Chronic Toxicity

Chronic exposure to this compound has been linked to oxidative stress and damage to various organs including the liver and kidneys. It can lead to lipid peroxidation and alterations in antioxidant enzyme activities. Moreover, chronic exposure may result in genomic instability due to DNA damage, raising concerns about mutagenesis and carcinogenesis .

Case Studies

Several case studies have highlighted the effects of this compound on human health and environmental safety:

- Case Study on Agricultural Workers : A study examined the health impacts on agricultural workers exposed to this compound during pesticide application. Results indicated a significant increase in neurological symptoms compared to unexposed populations .

- Environmental Impact Assessment : Research conducted in agricultural regions demonstrated that runoff containing this compound led to detrimental effects on aquatic life, particularly affecting fish populations due to neurotoxic effects .

Therapeutic Applications

Despite its toxicological profile, there is emerging interest in the potential therapeutic applications of this compound in treating neurological disorders such as Alzheimer’s disease (AD) and Parkinson’s disease (PD). The mechanism by which it inhibits AChE could theoretically be beneficial in enhancing cholinergic signaling in these conditions .

Treatment for Poisoning

In cases of this compound poisoning, treatment typically involves administering atropine alongside pralidoxime chloride (2-PAM), which helps regenerate AChE activity if administered promptly. Dosage guidelines suggest an initial dose of 1 gram for adults via intravenous infusion .

Eigenschaften

IUPAC Name |

diethoxy-sulfanylidene-(1,2,2,2-tetrachloroethoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl4O3PS/c1-3-11-14(15,12-4-2)13-5(7)6(8,9)10/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDJMIHUAHSGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl4O3PS | |

| Record name | CHLORETHOXYFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032344 | |

| Record name | Chlorethoxyfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; May also be white solid; [Merck Index] Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | Chlorethoxyfos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORETHOXYFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

80 °C @ 0.05 mm Hg | |

| Record name | CHLORETHOXYFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

>230 °C | |

| Record name | CHLORETHOXYFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, 3 ppm @ 20 °C /Technical/, Soluble in acetonitrile, chloroform, ethanol, hexane, xylene, In water: <1 mg/l @ 20 °C, Solubility in water, g/100ml at 20 °C: | |

| Record name | CHLORETHOXYFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORETHOXYFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.41 g/cu cm @ 20 °C, Relative density (water = 1): 1.41 | |

| Record name | CHLORETHOXYFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORETHOXYFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000795 [mmHg], 7.95X10-4 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 0.106 | |

| Record name | Chlorethoxyfos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORETHOXYFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORETHOXYFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/ | |

| Record name | CHLORETHOXYFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

54593-83-8 | |

| Record name | Chlorethoxyfos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54593-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorethoxyfos [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054593838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorethoxyfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorothioic acid, O,O-diethyl O-(1,2,2,2-tetrachloroethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORETHOXYFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H22CUD2KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORETHOXYFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORETHOXYFOS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1681 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Chlorethoxyfos and how does it impact insect pests?

A1: this compound is an organophosphate insecticide that acts by inhibiting acetylcholinesterase (AChE) in insects. [, , ] This enzyme is crucial for nervous system function, as it breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, causing overstimulation of nerve cells and ultimately leading to paralysis and death of the insect. [, ]

Q2: Can the application rate of this compound be reduced without compromising its efficacy in controlling corn rootworm?

A3: Several studies have investigated the efficacy of reduced this compound application rates for corn rootworm control. [, , ] Research suggests that applying reduced rates (0.5X and 0.75X) can provide adequate root protection and effectively manage rootworm populations compared to the labeled rate (1X). [, , ] This is important for minimizing potential environmental impact and insecticide resistance development.

Q3: Does this compound impact the reproductive capabilities of corn rootworm?

A4: Research indicates that using reduced application rates of this compound (0.5X and 0.75X) does not appear to significantly affect the reproductive capacity of D. barberi or D. virgifera virgifera. [] While some studies observed numerical differences in egg production and hatch rates, these were generally not statistically significant and varied depending on the specific species and insecticide. [, ]

Q4: What are the potential environmental concerns associated with this compound use?

A6: As an organophosphate insecticide, this compound poses potential risks to non-target organisms and the environment. [, ] Its use can lead to contamination of soil and water resources, impacting beneficial insects, aquatic life, and potentially human health through food chain accumulation. [, ] Therefore, responsible use, including adherence to label instructions, integrated pest management strategies, and exploring alternative control methods, is crucial to minimize its environmental footprint.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.